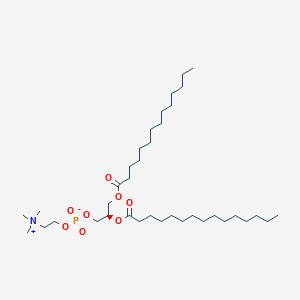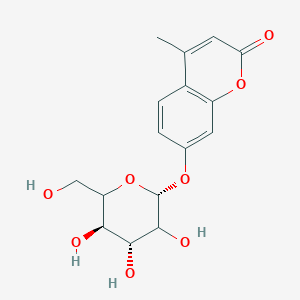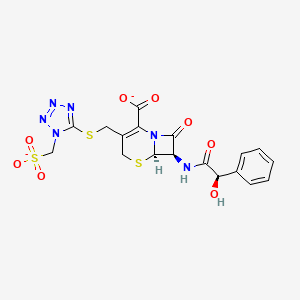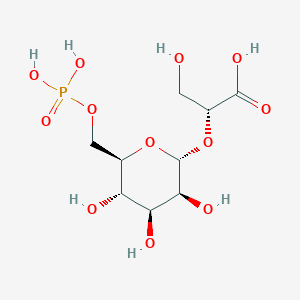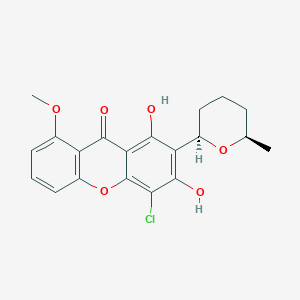![molecular formula C19H19FN4O2S B1261544 N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)
N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine: is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a fluorophenyl group, and a guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Guanidine Moiety: The guanidine group can be introduced through the reaction of an amine with a cyanamide derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the fluorophenyl group, potentially leading to the formation of dihydrothiazole or hydrofluorophenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothiazole or hydrofluorophenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to impart specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Probes: It can be used in the design of fluorescent probes for imaging applications due to the presence of the fluorophenyl group.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Incorporation into organic electronic devices for improved performance.
作用機序
The mechanism by which N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine exerts its effects is largely dependent on its interaction with specific molecular targets. The guanidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring and fluorophenyl group can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.
類似化合物との比較
- N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]guanidine
- N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]guanidine
Uniqueness: The presence of the fluorophenyl group in N-[(2,6-Dimethoxyphenyl)methyl]-N’'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from its chloro- and bromo- analogs, which may have different steric and electronic effects.
特性
分子式 |
C19H19FN4O2S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
2-[(2,6-dimethoxyphenyl)methyl]-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C19H19FN4O2S/c1-25-16-4-3-5-17(26-2)14(16)10-22-18(21)24-19-23-15(11-27-19)12-6-8-13(20)9-7-12/h3-9,11H,10H2,1-2H3,(H3,21,22,23,24) |
InChIキー |
OCKRSMQHUABNKG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)CN=C(N)NC2=NC(=CS2)C3=CC=C(C=C3)F |
同義語 |
A-843277 N-(2,6-dimethoxybenzyl)-N'-(4-(4-fluorophenyl)thiazol-2-yl)guanidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


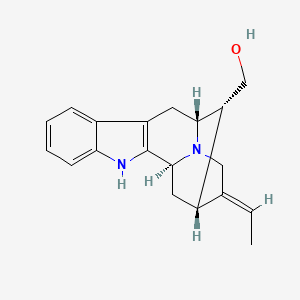

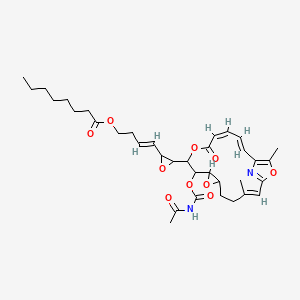
![(3R,3'R,4'S,5'R)-7-bromo-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261465.png)
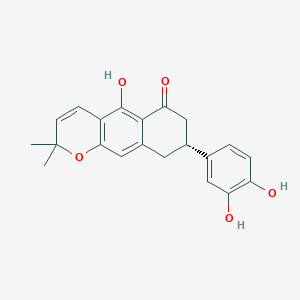
![3-[4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]phenyl]propanoic acid](/img/structure/B1261468.png)
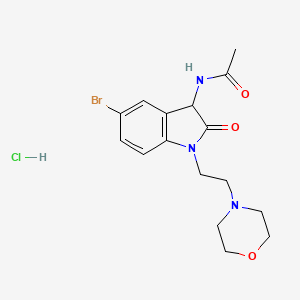
![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)
